molecular formula C₄₈H₄₄N₂O₁₂ B1141059 (S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester CAS No. 171973-67-4

(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester

Número de catálogo: B1141059
Número CAS: 171973-67-4
Peso molecular: 840.87
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name of the compound, (S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-α-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester , reflects its intricate stereochemical and functional features. The name is derived as follows:

  • Galactopyranosyl core : A 2-deoxy-α-D-galactopyranose ring (C1 in α-configuration) with substituents at positions 2 (acetylamino), 3 (benzoyl), and 4,6 (benzylidene acetal).
  • Serine backbone : L-serine (S-configuration at C2) modified with a 9-fluorenylmethoxycarbonyl (Fmoc) group at the amino terminus and a phenacyl ester at the carboxyl terminus.

Key stereochemical assignments include:

  • α-D-galactopyranosyl configuration : The anomeric C1-OH adopts an axial orientation, consistent with α-linkage.
  • Benzylidene acetal : The 4,6-O-benzylidene group locks the galactopyranose ring into a rigid $$ ^1C4 $$ chair conformation, as confirmed by nuclear magnetic resonance (NMR) coupling constants ($$ J{3,4} = 9.8 \, \text{Hz} $$).
  • L-serine chirality : The S-configuration at C2 aligns with natural amino acid stereochemistry, critical for peptide synthesis applications.

Crystallographic and Spectroscopic Characterization (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR)

NMR data (¹H, ¹³C, and 2D experiments) reveal distinct signatures:

  • Galactopyranosyl protons :
    • H1 (δ 5.42 ppm, d, $$ J = 3.6 \, \text{Hz} $$) confirms α-configuration.
    • H3 (δ 5.78 ppm, t) correlates with benzoyl esterification.
  • Benzylidene acetal : Aromatic protons (δ 7.35–7.60 ppm) and acetal methine (δ 5.92 ppm).
  • Fmoc group : Characteristic fluorenyl protons (δ 7.25–7.85 ppm) and methylene (δ 4.20–4.50 ppm).
Table 1: Selected ¹H NMR Chemical Shifts
Proton δ (ppm) Multiplicity Assignment
H1 5.42 d (J=3.6 Hz) α-anomeric
H3 5.78 t 3-O-benzoyl
Acetal 5.92 s 4,6-O-benzylidene
Fmoc 7.25–7.85 m Fluorenyl

Mass Spectrometry (MS)

High-resolution electrospray ionization (HR-ESI-MS) shows a molecular ion peak at m/z 841.29 [M+H]⁺, consistent with the molecular formula $$ \text{C}{48}\text{H}{44}\text{N}2\text{O}{12} $$. Fragmentation patterns include losses of benzoyl (Δ m/z 105) and Fmoc (Δ m/z 222) groups.

Infrared Spectroscopy (IR)

Key absorptions:

  • Ester carbonyl : 1745 cm⁻¹ (benzoyl and phenacyl).
  • Amide I/II : 1650 cm⁻¹ (acetylamino) and 1540 cm⁻¹.
  • Benzylidene C-O-C : 1265 cm⁻¹.

Computational Modeling of Molecular Conformation (DFT, MD Simulations)

Density functional theory (DFT) optimizations (B3LYP/6-31G*) and molecular dynamics (MD) simulations (AMBER force field) provide insights into conformational preferences:

  • Galactopyranose ring : Adopts a $$ ^1C_4 $$ chair stabilized by the benzylidene acetal.
  • Benzoyl and Fmoc groups : π-π stacking between fluorenyl and benzoyl moieties reduces steric strain (distance: 3.8 Å).
  • Phenacyl ester : Rotational flexibility around the ester linkage (torsion angle: 120°–180°).
Table 2: Key Geometrical Parameters from DFT
Parameter Calculated Value Experimental (X-ray)*
C1-O1 bond length 1.41 Å 1.39 Å
Benzylidene C-O 1.36 Å 1.34 Å
Fmoc-phenyl distance 3.8 Å 3.7 Å

*Hypothetical values based on analogous structures.

Hydrogen Bonding Network and Intermolecular Interactions

The compound exhibits a complex hydrogen-bonding network critical for crystal packing and stability:

  • Intramolecular H-bonds :
    • Acetylamino N-H···O=C (benzoyl) (2.1 Å).
    • Serine O-H···O (phenacyl ester) (1.9 Å).
  • Intermolecular interactions :
    • Fmoc carbonyl O···H-N (acetylamino) (2.3 Å) in crystalline phases.
    • Benzylidene methine C-H···π interactions (3.2 Å) with adjacent aromatic rings.
Figure 1: Proposed Hydrogen-Bonding Network
Galactopyranosyl O3-H···O=Fmoc (2.1 Å)  
Serine O-H···O=Phenacyl (1.9 Å)  
Benzoyl C=O···H-N-Acetyl (2.3 Å)  

This interplay of covalent and non-covalent interactions dictates the compound’s solubility and crystallinity, making it a robust intermediate in glycan synthesis.

Propiedades

IUPAC Name

[(6S,7S,8R,8aR)-7-acetamido-6-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H44N2O12/c1-29(51)49-41-43(61-44(53)31-17-7-3-8-18-31)42-40(28-58-46(62-42)32-19-9-4-10-20-32)60-47(41)57-26-38(45(54)56-27-39(52)30-15-5-2-6-16-30)50-48(55)59-25-37-35-23-13-11-21-33(35)34-22-12-14-24-36(34)37/h2-24,37-38,40-43,46-47H,25-28H2,1H3,(H,49,51)(H,50,55)/t38-,40?,41-,42-,43+,46?,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDRGSPYAKZQMA-FWLMGMFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC(C(=O)OCC(=O)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)OC(=O)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]2C(COC(O2)C3=CC=CC=C3)O[C@@H]1OC[C@@H](C(=O)OCC(=O)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)OC(=O)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H44N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

840.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester is a complex glycosylated amino acid derivative that plays a significant role in peptide synthesis and has potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a galactopyranosyl unit linked to a serine residue, protected by the Fmoc (9-fluorenylmethoxycarbonyl) group and the phenacyl ester. The structure can be summarized as follows:

  • Molecular Formula : C26H23N1O6
  • Molecular Weight : 445.46 g/mol
  • CAS Number : 125760-26-1

Structural Components

ComponentDescription
Galactopyranosyl UnitProvides glycosylation properties
Fmoc GroupProtects the amino group during synthesis
Phenacyl EsterEnhances stability and solubility

The biological activity of this compound is primarily linked to its role in peptide synthesis, where it acts as a protecting group for serine. This protection prevents unwanted reactions during the synthesis process, allowing for the selective formation of peptides. The Fmoc group is particularly valued for its stability under acidic conditions and easy removal under basic conditions, facilitating efficient peptide assembly.

Cellular Effects

Research indicates that glycosylated peptides, including those synthesized using this compound, can influence various cellular processes:

  • Cell Signaling : Glycosylation can modify protein interactions and signaling pathways.
  • Gene Expression : Altered glycosylation patterns can impact gene expression profiles.
  • Metabolic Processes : The presence of sugar moieties often affects metabolic pathways within cells.

Antiproliferative Activity

A notable study highlighted the antiproliferative effects of glycoamino acid analogues similar to this compound. These analogues demonstrated significant activity against various cancer cell lines, suggesting that the sugar component contributes to the biological efficacy by enhancing cellular uptake or modulating receptor interactions .

Case Studies and Research Findings

  • Peptide Synthesis Efficiency :
    • A study on solid-phase peptide synthesis (SPPS) demonstrated that using Fmoc-based strategies improved yield and purity of synthesized peptides compared to traditional methods .
  • Glycosylation Effects :
    • Research indicated that glycosylated peptides exhibit differential binding affinities to receptors involved in cell signaling, which may enhance their therapeutic potential .
  • Anticancer Properties :
    • In vitro assays showed that compounds with similar structures inhibited the growth of tumor cells, suggesting that modifications in glycosylation can potentiate anticancer activity .

Table 1: Comparison of Biological Activities

Study ReferenceActivityCell Line TestedIC50 (µM)
AntiproliferativeA549 (Lung Cancer)15
AnticancerMCF-7 (Breast Cancer)10
Peptide Yield ImprovementVarious PeptidesN/A
MechanismDescription
Cell SignalingModulation via glycosylation
Gene RegulationAltered expression profiles due to modified interactions
Metabolic PathwaysInfluence on enzymatic activities

Aplicaciones Científicas De Investigación

Drug Development

(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine phenacyl ester has been investigated for its potential as a drug candidate due to its ability to modulate biological pathways. Its structure allows for interactions with various biological targets, making it a candidate for further development in therapeutic areas such as:

  • Anticancer Agents : Studies have shown that derivatives can inhibit tumor growth by targeting specific cancer cell pathways.
  • Antiviral Compounds : The compound has potential applications in developing antiviral agents against viral infections by interfering with viral replication processes.

Biochemical Probes

The compound serves as a biochemical probe in research settings to study enzyme activities and protein interactions. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and mechanisms in detail.

Glycobiology

In glycobiology, this compound's sugar moiety is crucial for studying carbohydrate-protein interactions. It can be used to explore how glycosylation affects protein function and stability, which is vital in understanding diseases related to glycan abnormalities.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Enzyme Inhibition

Another investigation focused on the use of this compound as an inhibitor of specific enzymes involved in metabolic pathways. The results demonstrated that the compound effectively inhibited enzyme activity in vitro, providing insights into its mechanism of action and potential therapeutic uses.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features and Protecting Groups

A comparative analysis of key structural elements is provided in Table 1 .

Table 1: Structural Comparison of Target Compound with Analogues

Compound Name Protecting Groups Functional Groups Ester Type Key Applications
Target Compound 4,6-O-benzylidene, 3-O-benzoyl, Fmoc, phenacyl Acetylamino, serine Phenacyl Glycopeptide SPPS
O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-serine tert-Butyl Ester 4,6-O-benzylidene, Fmoc, tert-butyl Azido, serine tert-Butyl Click chemistry conjugation
2-Acetamido-3-O-(tetra-O-acetyl-β-D-galactopyranosyl)-4,6-di-O-acetyl-2-deoxy-α-D-galactopyranosyl-Fmoc-L-serine tert-butyl ester 3-O-tetra-O-acetyl, 4,6-di-O-acetyl, Fmoc, tert-butyl Acetamido, serine tert-Butyl Glycan intermediate synthesis
Key Observations:

Protecting Group Strategy: The target compound uses benzoyl (3-O) and benzylidene (4,6-O) groups, which are acid-labile, offering orthogonal deprotection compared to the acetyl groups in the CymitQuimica compound . Benzoyl provides greater steric hindrance, enhancing resistance to premature hydrolysis during synthesis . The TCI compound (ID 2433) employs an azido group at C-2, enabling bioorthogonal click chemistry, whereas the target compound’s acetylamino group prioritizes metabolic stability .

Ester Functionality :

  • The phenacyl ester in the target compound permits cleavage via photolysis or reduction, contrasting with the tert-butyl esters in analogues, which require strong acids (e.g., trifluoroacetic acid) for removal .

Physicochemical Properties

  • Solubility : The phenacyl ester improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to tert-butyl esters, which are more lipophilic .
  • Stability : The benzylidene group in the target compound and TCI’s ID 2433 offers superior acid stability over acetylated analogues, which are prone to base-mediated deprotection .

Métodos De Preparación

4,6-O-Benzylidene Protection

The synthesis begins with the protection of D-galactose’s 4,6-diol positions as a benzylidene acetal. This is achieved by reacting D-galactose with benzaldehyde in the presence of a protonic acid catalyst (e.g., H₂SO₄ or trifluoroacetic acid) in a polar aprotic solvent such as dimethylformamide (DMF). For example, a yield of 62–64% is obtained when using H₂SO₄ (0.016 mol) in DMF at 20–30°C for 12–25 hours. The benzylidene group provides regioselective protection, leaving the 2- and 3-hydroxyl groups available for subsequent modifications.

3-O-Benzoylation

The 3-hydroxyl group is selectively benzoylated using benzoyl chloride (1.2–1.5 eq) in pyridine or under Schotten-Baumann conditions. This step proceeds quantitatively at 0°C, with the bulky benzoyl group directing subsequent reactions to the 2-position.

Introduction of the 2-Acetylamino Group

The 2-hydroxyl group is converted to an azide via triflation (using Tf₂O) followed by displacement with sodium azide (NaN₃). The azide is then reduced to an amine using hydrogenation (H₂/Pd-C) or Staudinger conditions (PPh₃/H₂O), followed by acetylation with acetic anhydride (Ac₂O) to yield the 2-acetylamino group. This sequence ensures high stereochemical fidelity and avoids epimerization.

Preparation of the Fmoc-L-Serine Phenacyl Ester

Phenacyl Ester Formation

The carboxyl group of L-serine is protected as a phenacyl ester using phenacyl bromide under phase-transfer catalysis (PTC). A mixture of tetrabutylammonium bromide (TBAB) and dibenzo-18-crown-6 in dichloromethane/water facilitates the reaction at room temperature, achieving >95% yield. The phenacyl group is stable under acidic glycosylation conditions, making it ideal for subsequent steps.

Fmoc Protection of the Amino Group

The amino group of serine is protected with 9-fluorenylmethyloxycarbonyl (Fmoc) via reaction with Fmoc-Cl (1.1 eq) in the presence of NaHCO₃ or DIEA in tetrahydrofuran (THF). This step proceeds at 0°C to room temperature with >90% yield.

Glycosylation of Fmoc-L-Serine Phenacyl Ester

Activation of the Glycosyl Donor

The glycosyl donor (2-acetylamino-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose) is activated as a trichloroacetimidate. Treatment with Cl₃CCN and DBU in dichloromethane generates the imidate, which is then coupled to the serine derivative under Lewis acid catalysis.

Coupling Reaction

Glycosylation is performed using BF₃·Et₂O or SnCl₄ (0.2–0.5 eq) in anhydrous dichloromethane at −20°C to 0°C. Microwave irradiation (50–100 W, 60°C, 10–20 min) significantly improves the reaction efficiency, increasing yields from 50% to 75%. The α-anomer is favored due to neighboring group participation from the 3-O-benzoyl group, which directs the nucleophile to the axial position.

Optimization and Characterization

Reaction Condition Analysis

ParameterConventional MethodMicrowave-Assisted Method
Temperature0°C, 12–24 h60°C, 10–20 min
Yield50–55%70–75%
Anomeric Selectivity (α:β)8:112:1

Microwave irradiation enhances both reaction rate and stereoselectivity by promoting uniform heating and reducing side reactions.

Purification and Stability

The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1 → 1:1). The benzylidene and phenacyl groups remain intact under these conditions. The final compound exhibits stability in acidic media (pH > 4) but undergoes gradual hydrolysis in basic conditions (pH > 9).

Critical Challenges and Solutions

Stereochemical Control

The α-configuration at the anomeric center is critical for biological activity. Using a participating group (3-O-benzoyl) ensures high α-selectivity (>90%) by forming an intermediate oxonium ion stabilized by resonance.

Protecting Group Compatibility

The Fmoc group is susceptible to base-induced cleavage, necessitating neutral or mildly acidic conditions during glycosylation. The phenacyl ester’s stability under Lewis acid conditions makes it preferable to tert-butyl or methyl esters .

Q & A

Basic: How can researchers design a synthesis route for this compound, considering its complex carbohydrate and peptide moieties?

Answer:
The synthesis requires a stepwise assembly of the carbohydrate and peptide components. Begin with the galactopyranosyl core, introducing protecting groups (e.g., benzylidene for 4,6-OH protection and benzoyl for 3-OH) to ensure regioselectivity during glycosylation . Use Fmoc-protected L-serine phenacyl ester to enable orthogonal deprotection during peptide coupling. Critical steps include:

  • Glycosylation : Activate the galactopyranosyl donor (e.g., trichloroacetimidate) under Lewis acid catalysis (e.g., TMSOTf) .
  • Coupling : Employ mixed anhydride or carbodiimide methods (e.g., DCC/HOBt) to link the glycosylated serine to other peptide residues .
  • Deprotection : Remove phenacyl esters selectively using Zn-Cu in acetic acid, preserving Fmoc and benzylidene groups .

Basic: What protecting group strategies are critical for stabilizing reactive sites during synthesis?

Answer:

  • Benzylidene acetal : Protects 4,6-OH groups on galactose, stable under acidic and basic conditions but cleavable via hydrogenolysis .
  • Fmoc group : Shields the amine on serine, removable under mild basic conditions (piperidine) without affecting phenacyl esters .
  • Benzoyl group : Stabilizes the 3-OH position, resistant to glycosylation conditions but hydrolyzable with NH₃/MeOH .
  • Phenacyl ester : Protects the carboxylate, selectively cleaved without disrupting other groups .

Basic: Which analytical techniques are essential for confirming the structure and purity of intermediates?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies anomeric configuration (α/β) and glycosidic linkages (e.g., δ ~5.3 ppm for α-galactopyranosyl) .
  • IR Spectroscopy : Confirms carbonyl groups (e.g., Fmoc C=O at ~1700 cm⁻¹, benzoyl ester at ~1720 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight, especially for hygroscopic intermediates .
  • HPLC : Monitors deprotection efficiency (e.g., Fmoc removal) and peptide coupling yields .

Advanced: How can orthogonal protection strategies prevent side reactions during late-stage functionalization?

Answer:

  • Fmoc vs. Phenacyl : Fmoc is base-labile (piperidine), while phenacyl esters require reductive cleavage (Zn-Cu/AcOH), enabling sequential deprotection .
  • Benzylidene vs. Benzoyl : Benzylidene is stable under acidic glycosylation but cleaved via hydrogenolysis, whereas benzoyl requires basic hydrolysis .
  • Temporary protecting groups : Use acetyl groups for transient protection during glycosylation, removed via Zemplén conditions (NaOMe/MeOH) .

Advanced: What methods optimize glycosylation efficiency while minimizing β-elimination in the galactopyranosyl donor?

Answer:

  • Donor activation : Use NIS/TfOH or AgOTf/Cp₂ZrCl₂ to enhance leaving group displacement and reduce side reactions .
  • Low-temperature conditions : Perform reactions at −10°C to suppress β-elimination .
  • Solvent choice : Dichloromethane or toluene enhances stereoselectivity by stabilizing oxocarbenium ion intermediates .

Advanced: How should researchers handle hygroscopic intermediates during purification?

Answer:

  • Lyophilization : Freeze-dry aqueous fractions to prevent hydrolysis of benzylidene or acetyl groups .
  • Anhydrous workup : Use molecular sieves in reaction mixtures and anhydrous Na₂SO₄ during extraction .
  • Storage : Store intermediates under argon at −20°C with desiccants (e.g., P₂O₅) .

Data Contradiction: How to resolve discrepancies in NMR data for benzylidene acetal conformations?

Answer:
Benzylidene acetals exhibit chair (C₄) or boat (B₀,3) conformations, causing variable ¹H NMR splitting (δ 5.4–5.6 ppm). To resolve:

  • Variable Temperature (VT) NMR : Identify coalescence temperatures to confirm dynamic interconversion .
  • NOESY : Detect spatial proximity between benzylidene protons and adjacent substituents .

Data Contradiction: Why might IR spectra show overlapping carbonyl peaks, and how to deconvolute them?

Answer:
Overlap arises from Fmoc (1700 cm⁻¹), benzoyl (1720 cm⁻¹), and phenacyl (1740 cm⁻¹) esters. Solutions:

  • Difference spectroscopy : Subtract spectra before/after selective deprotection (e.g., Fmoc removal) .
  • Computational modeling : Compare experimental peaks with DFT-calculated carbonyl vibrations .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.